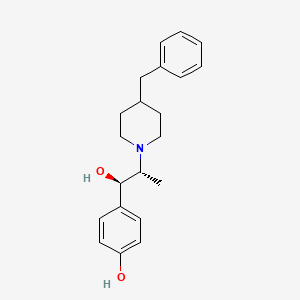

Rac-threo-ifenprodil

Cat. No. B3434081

Key on ui cas rn:

74991-34-7

M. Wt: 325.4 g/mol

InChI Key: UYNVMODNBIQBMV-IERDGZPVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04377691

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.

Name

ifenprodil hydrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

ifenprodil hydrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

have been removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the free compound as a residue which may,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

be purified by recrystallization from ethanol or isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate or mother liquor in the crystallization and/or recrystallization treatment

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover a certain amount of ifenprodil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377691

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.

Name

ifenprodil hydrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

ifenprodil hydrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

have been removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the free compound as a residue which may,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

be purified by recrystallization from ethanol or isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate or mother liquor in the crystallization and/or recrystallization treatment

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover a certain amount of ifenprodil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |